molecular formula C21H17ClFN5O3S B11228013 N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11228013
M. Wt: 473.9 g/mol
InChI Key: MGXMNGJRISYCST-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a variety of functional groups, including chloro, fluoro, methyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole rings and the subsequent coupling reactions to introduce the chloro, fluoro, and methyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms such as chlorine and fluorine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and compounds with chloro, fluoro, and methyl groups. Examples include:

  • 4-chloro-2-fluorophenyl derivatives
  • 5-(4-methylphenyl)-1,3,4-oxadiazole derivatives

Uniqueness

N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17ClFN5O3S

Molecular Weight

473.9 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3-[3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H17ClFN5O3S/c1-12-2-4-13(5-3-12)20-26-27-21(30-20)32-11-17-25-19(31-28-17)9-8-18(29)24-16-7-6-14(22)10-15(16)23/h2-7,10H,8-9,11H2,1H3,(H,24,29)

InChI Key

MGXMNGJRISYCST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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